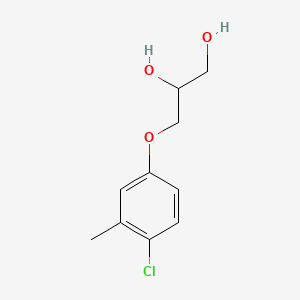

3-(4-Chloro-m-tolyloxy)-1,2-propanediol

Description

Properties

CAS No. |

63834-73-1 |

|---|---|

Molecular Formula |

C10H13ClO3 |

Molecular Weight |

216.66 g/mol |

IUPAC Name |

3-(4-chloro-3-methylphenoxy)propane-1,2-diol |

InChI |

InChI=1S/C10H13ClO3/c1-7-4-9(2-3-10(7)11)14-6-8(13)5-12/h2-4,8,12-13H,5-6H2,1H3 |

InChI Key |

NZGGNOPKFAEZDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(CO)O)Cl |

Origin of Product |

United States |

Preparation Methods

Epichlorohydrin Hydrolysis and Substitution Method

This method involves the ring-opening of epichlorohydrin (1-chloro-2,3-epoxypropane) under acidic catalysis to form chloropropanediol intermediates, which then undergo nucleophilic substitution with 4-chloro-m-tolyloxy groups.

Step 1: Ring-opening reaction

(S)-epichlorohydrin is reacted with water in the presence of an acidic catalyst (e.g., solid acid catalysts such as SiO2-Al2O3 or B2O3-Al2O3) at temperatures around 45-75 °C and pressures of 0.5-1.5 MPa to obtain chloropropanediol.Step 2: Neutralization

The acidic reaction mixture is neutralized with alkali lye (e.g., sodium hydroxide) to adjust pH to 6-7, facilitating subsequent purification.Step 3: Removal of water and filtration

Water is removed under vacuum conditions, and the mixture is filtered to remove solid residues and catalyst particles.Step 4: Fractional distillation

The filtrate is subjected to vacuum fractional distillation at pressures of 30-35 Pa and temperatures between 125-128 °C to isolate (R)-3-chloro-1,2-propanediol with high purity and chiral integrity (up to 99.5% chiral purity).Step 5: Substitution with 4-chloro-m-tolyloxy group

The purified chloropropanediol intermediate is reacted with 4-chloro-m-tolyloxy nucleophile under controlled conditions to yield 3-(4-Chloro-m-tolyloxy)-1,2-propanediol. Although specific reaction conditions for this substitution are less documented, typical nucleophilic substitution involves base catalysis and controlled temperature to avoid side reactions.

Glycerol Chlorination Method

An alternative method involves chlorination of glycerol to obtain chloropropanediol derivatives, followed by substitution with the tolyloxy group.

- Glycerol is reacted with dry hydrogen chloride gas in the presence of acetic acid at elevated temperatures to form chlorohydrins.

- The crude chlorohydrin is purified by vacuum distillation.

- The chloropropanediol intermediate is then reacted with 4-chloro-m-tolyloxy nucleophile to form the target compound.

This method often suffers from impurities such as 3-dichlorohydrine and 1,2-dichlorohydrine, which require careful distillation and purification to minimize.

Catalytic Hydrolysis Using Cation Resin

A patented method uses cation-exchange resins as catalysts for the hydrolysis of chloropropylene oxide to chloropropanediol intermediates with high conversion and purity.

- The process avoids repeated pH adjustments and reduces production time by direct distillation after filtration.

- This method yields colorless, transparent liquid products with content above 99.6% and minimal impurities (less than 0.03% of related chlorohydrins).

Comparative Data Table of Preparation Parameters and Outcomes

Research Results and Observations

The epichlorohydrin hydrolysis method with acidic catalysts and controlled neutralization followed by vacuum distillation is the most reliable for producing high-purity chloropropanediol intermediates, which are essential for synthesizing this compound.

The chiral purity of intermediates can reach 99.5%, which is critical for applications requiring stereochemical specificity.

The glycerol chlorination method is less favored due to the formation of multiple chlorinated by-products and the need for rigorous purification steps.

Using solid acid catalysts such as SiO2-Al2O3 mixtures improves hydrolysis efficiency and catalyst recovery.

Vacuum distillation parameters (pressure 30-35 Pa, temperature 125-128 °C) are optimized to prevent decomposition and polymerization during purification.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-m-tolyloxy)-1,2-propanediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the propanediol moiety can be oxidized to form corresponding carbonyl compounds.

Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, resulting in the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of reduced aromatic compounds.

Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

3-(4-Chloro-m-tolyloxy)-1,2-propanediol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-m-tolyloxy)-1,2-propanediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of 1,2-Propanediol Derivatives

The following table summarizes key structural analogues of 3-(4-chlorophenoxy)-1,2-propanediol, highlighting variations in substituents and their impacts:

Physical and Chemical Properties

- This increases its solubility in polar solvents but reduces lipophilicity relative to alkyl-substituted derivatives (e.g., 3-(2-propylphenoxy)-1,2-propanediol) .

- Thermal Stability: The melting point of chlorphenesin (78–82°C) is higher than that of 1,2-propanediol (-60°C) due to stronger intermolecular forces from the aromatic chlorophenoxy group .

Data Tables

Table 1: Key Physical Properties of Selected Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) | Dipole Moment (D) |

|---|---|---|---|

| 3-(4-Chlorophenoxy)-1,2-propanediol | 78–82 | 188.6 (decomposes) | Not reported |

| 1,2-Propanediol | -60 | 188.6 | 2.9 (estimated) |

| 3-Phenoxy-1,2-propanediol | Not reported | Not reported | ~3.0 (estimated) |

Q & A

Q. What are the established synthetic routes for 3-(4-chlorophenoxy)-1,2-propanediol, and how can reaction conditions be optimized to minimize byproducts?

The compound is synthesized via nucleophilic substitution of 4-chlorophenol with glycidol derivatives. Evidence from methocarbamol synthesis suggests using epoxide ring-opening reactions under controlled pH (e.g., alkaline conditions) to achieve regioselectivity. Optimization involves adjusting stoichiometry, temperature (40–60°C), and catalysts (e.g., sodium hydroxide) to suppress side reactions like di- or tri-substitution. Purification via recrystallization or column chromatography is critical to isolate the diol .

Q. What analytical methodologies are recommended for quantifying 3-(4-chlorophenoxy)-1,2-propanediol in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) is commonly used, leveraging the compound’s aromatic chromophore. Method validation should include specificity testing against structurally similar compounds (e.g., 3-(2-methoxyphenoxy)-1,2-propanediol) and robustness assessments under varying mobile phase compositions (e.g., acetonitrile/water gradients). Mass spectrometry (LC-MS) can enhance sensitivity for trace analysis, particularly in biological matrices .

Q. How can the physicochemical properties of this compound be systematically characterized?

Key parameters include:

- Solubility : Determine in polar (water, ethanol) and non-polar solvents (dichloromethane) using shake-flask methods.

- Stability : Assess thermal degradation via TGA/DSC and photostability under UV light.

- pKa : Use potentiometric titration to evaluate ionization behavior, critical for bioavailability studies.

Reference spectral libraries (e.g., NIST) and databases (PubChem) provide comparative data for NMR and IR spectra .

Advanced Research Questions

Q. What metabolic pathways are implicated in the anaerobic degradation of 3-(4-chlorophenoxy)-1,2-propanediol, and how can intermediates be tracked?

In microbial systems (e.g., Salmonella typhimurium), 1,2-propanediol derivatives undergo fermentation to yield propionate and n-propanol. For tracking, employ isotopically labeled (e.g., ¹³C) substrates and monitor via GC-MS or NMR. Time-course studies can identify transient intermediates like propionaldehyde, which may inform toxicity profiles .

Q. How does the spatial arrangement of substituents influence the compound’s biological activity?

Comparative studies with analogs (e.g., 3-(4-bromophenoxy)-1,2-propanediol) reveal that electron-withdrawing groups (e.g., -Cl) enhance membrane permeability and receptor binding. Molecular docking simulations and QSAR models can predict interactions with targets like muscle relaxant receptors (e.g., GABAergic pathways). Experimental validation via in vitro assays (e.g., calcium flux measurements) is recommended .

Q. What experimental design considerations are critical for resolving contradictions in reported bioactivity data?

Discrepancies may arise from variations in cell lines, solvent systems (e.g., DMSO vs. ethanol), or impurity profiles. Mitigation strategies include:

Q. How can computational modeling guide the development of derivatives with improved pharmacokinetic properties?

Density functional theory (DFT) can predict metabolic soft spots (e.g., ether bond cleavage). Molecular dynamics simulations assess blood-brain barrier penetration by calculating logP and polar surface area. For in silico ADMET profiling, tools like SwissADME integrate solubility, cytochrome P450 interactions, and plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.